Cas no 862283-69-0 (Methyl (3r,4s)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxyla Te)

Methyl (3r,4s)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxyla Te Chemical and Physical Properties
Names and Identifiers
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- Methyl (3r,4s)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxyla Te
- M30110
- (S)-methyl 3-(tert-butoxycarbonyl)butanoate
- methyl (3S)-3-[(tert-butoxycarbonyl)amino]butanoate
- Boc-hAla methyl ester
- methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
- (S)-methyl 3-(tert-butyloxycarbonylamino)butyrate
- (S)-3-tert-butoxycarbonylamino-butyric acid methyl ester
- (3S,4R)-1-benzyl-4-(4-chloro-phenyl)-pyrrolidine-3-carboxylic acid methyl ester
- Methyl (S)-3-Boc-aminobutyrate
- trans-Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
- AKOS015924490
- (3R,4S)-1-Benzyl-4-(4-chloro-phenyl)-pyrrolidine-3-carboxylic acid methyl ester
- C19H20ClNO2
- JLPPICQAWSOLCD-MSOLQXFVSA-N
- 1239371-89-1
- 862283-69-0
- Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate
- G46766
- methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
- EN300-223375
- SCHEMBL2782125
-
- MDL: MFCD13195153
- Inchi: InChI=1S/C19H20ClNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1
- InChI Key: JLPPICQAWSOLCD-MSOLQXFVSA-N
- SMILES: COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Computed Properties
- Exact Mass: 329.1182566g/mol
- Monoisotopic Mass: 329.1182566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5Ų
- XLogP3: 3.8
Methyl (3r,4s)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxyla Te Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K05690-1g |
Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate |
862283-69-0 | >95% | 1g |
$395 | 2023-09-01 | |
Chemenu | CM196804-1g |
trans-Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate |
862283-69-0 | 95% | 1g |
$926 | 2021-06-09 | |
Chemenu | CM196804-1g |
trans-Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate |
862283-69-0 | 95% | 1g |
$*** | 2023-05-29 | |
Alichem | A109007319-1g |
trans-Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate |
862283-69-0 | 95% | 1g |
$980.10 | 2023-08-31 | |
eNovation Chemicals LLC | K05690-5g |
Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate |
862283-69-0 | >95% | 5g |
$995 | 2023-09-01 | |
Ambeed | A974365-1g |
trans-Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate |
862283-69-0 | 95+% | 1g |
$919.0 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1566550-1g |
Methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate |
862283-69-0 | 98% | 1g |
¥8748.00 | 2024-04-28 |
Methyl (3r,4s)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxyla Te Related Literature
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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2. Book reviews
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
Additional information on Methyl (3r,4s)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxyla Te
Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate and Its Significance in Modern Chemical Biology
Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate, a compound with the CAS number 862283-69-0, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular pharmacology. The precise stereochemistry of Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate, particularly the configuration at the 3R and 4S positions, plays a crucial role in its biological activity and interaction with target enzymes and receptors.
The structural motif of this compound incorporates a pyrrolidine core, which is a common scaffold in many bioactive molecules. The pyrrolidine ring provides a rigid framework that enhances the compound's binding affinity and selectivity. Additionally, the presence of a benzyl group at the 1-position and a 4-chlorophenyl group at the 4-position introduces specific electronic and steric properties that modulate its pharmacological profile. These features make Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate a promising candidate for further investigation in various therapeutic areas.
Recent research has highlighted the importance of stereochemistry in drug design, emphasizing that subtle differences in molecular configuration can significantly impact biological activity. The enantiomeric purity of Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate is critical for ensuring optimal efficacy and minimizing adverse effects. Advances in synthetic chemistry have enabled the efficient preparation of this compound with high enantiomeric excess, facilitating its use in preclinical and clinical studies.
In the realm of drug discovery, Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate has been explored for its potential as an intermediate in the synthesis of novel therapeutic agents. Its structural features suggest applications in the development of drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. The benzyl and chlorophenyl substituents are particularly noteworthy, as they are frequently found in molecules with demonstrated biological activity. These groups contribute to the compound's ability to interact with biological targets, thereby influencing its pharmacological effects.
The pyrrolidine core of Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate is also of interest due to its presence in several FDA-approved drugs. This motif is known for its ability to mimic natural bioactive molecules, enhancing binding affinity and selectivity. The stereochemistry at the 3R and 4S positions further refines its interaction with biological targets, making it a valuable scaffold for drug development. Researchers have leveraged these properties to design molecules with improved pharmacokinetic profiles and reduced toxicity.
Current studies are focused on understanding the mechanisms by which Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate exerts its effects at the molecular level. Computational modeling and structural biology techniques have been employed to elucidate its interactions with proteins and enzymes. These efforts aim to identify key binding sites and understand how structural modifications can enhance its therapeutic potential. The insights gained from these studies will guide future modifications of this compound to optimize its efficacy and safety.
The pharmaceutical industry has shown increasing interest in chiral compounds like Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate due to their favorable pharmacological properties. The ability to produce enantiomerically pure forms of such compounds has opened new avenues for drug development. Advances in asymmetric synthesis have made it possible to generate these complex molecules with high precision, ensuring that their biological activity is maximized while minimizing unwanted side effects.
Future research will likely explore novel derivatives of Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate, aiming to enhance their therapeutic potential further. By modifying substituents such as the benzyl and chlorophenyl groups or altering the pyrrolidine core structure, scientists can fine-tune the pharmacological properties of these compounds. Additionally, investigating their interactions with various biological targets will provide valuable insights into their mechanisms of action.
The development of new drugs remains a cornerstone of modern medicine, and compounds like Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate play a crucial role in this endeavor. Their unique structural features offer opportunities for innovation across multiple therapeutic areas. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a significant focus for scientists working in chemical biology and pharmaceuticals.
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